molecular formula C13H8Cl3NO3 B2590699 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 383147-46-4

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No. B2590699
M. Wt: 332.56
InChI Key: PRYFEOMUOMQRBW-UHFFFAOYSA-N
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Description

The compound is a derivative of Eutylone, which is a designer drug of the phenethylamine class . Eutylone is a synthetic cathinone with chemical structural and pharmacological similarities to amphetamines and cathinones such as 3,4-methylenedioxymethamphetamine (MDMA), methylone, and pentylone .

Scientific Research Applications

Synthesis of Symmetrical and Pentasubstituted Pyrroles

The chemical compound has been utilized in the synthesis of symmetrical and pentasubstituted pyrroles, demonstrating its value in creating complex heterocyclic structures. For instance, the reaction between benzil and related ethanones yields symmetrical pentasubstituted pyrroles, highlighting its utility in synthesizing novel heterocyclic compounds with established structures through NMR spectral data (Ravindran et al., 2007).

Development of Conducting Polymers

This compound has also been pivotal in the synthesis of conducting polymers. A series of polymers based on a similar structural motif have been synthesized, indicating the potential of such compounds in developing materials with significant electrical conductivity and good thermal stability (Pandule et al., 2014).

Corrosion Inhibition Studies

Research has explored the synthesis of pyrrole derivatives for their application in corrosion inhibition. A particular focus has been on synthesizing new pentasubstituted pyrrole derivatives that demonstrate good inhibition efficiency on steel surfaces, emphasizing the compound's role in protective applications (Louroubi et al., 2019).

Photoinduced Oxidative Annulation

Innovative photoinduced oxidative annulation methods using compounds with similar structures have been developed to access highly functionalized polyheterocyclic structures. This underscores the compound's contribution to green chemistry by avoiding transition metals and oxidants (Zhang et al., 2017).

Quantum Mechanical Modeling

The structural and vibrational properties of related fluoromethylated-pyrrol derivatives have been studied through quantum mechanical modeling. This research indicates the significance of such compounds in understanding their reactivities and properties, which could inform the design of new materials and molecules (Cataldo et al., 2014).

Safety And Hazards

Eutylone and similar compounds can have a number of adverse effects, including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis . These compounds are not approved for medical use and are often abused for their psychoactive effects .

Future Directions

Research into synthetic cathinones and similar compounds is ongoing, and these compounds are often the subject of drug enforcement efforts due to their potential for abuse . Future research may focus on understanding the mechanisms of action of these compounds and developing treatments for their adverse effects.

properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYFEOMUOMQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

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